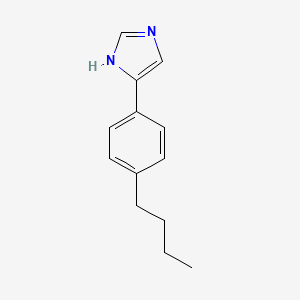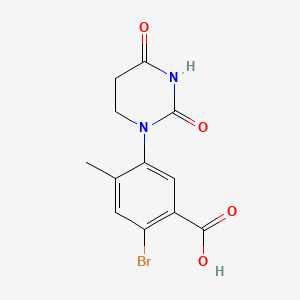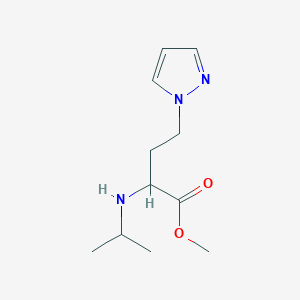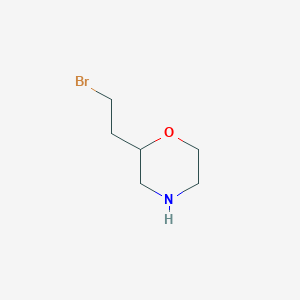
2-(2-Bromoethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)morpholine: is an organic compound that belongs to the class of morpholines It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Monoalkylation of Morpholine: One common method for preparing 2-(2-Bromoethyl)morpholine involves the monoalkylation of morpholine with 1,2-dibromoethane.
Green Synthesis: Recent advancements have introduced green synthesis methods that utilize ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines.
Industrial Production Methods: Industrial production of this compound generally follows the monoalkylation route due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)morpholine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azidoethylmorpholine, thiocyanatoethylmorpholine, or various amine derivatives can be formed.
Applications De Recherche Scientifique
Chemistry: 2-(2-Bromoethyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its activity against certain biological targets, including enzymes and receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)morpholine largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Morpholine: A simpler analog without the bromoethyl group, used widely in organic synthesis and as a solvent.
4-(2-Bromoethyl)morpholine: A positional isomer with the bromoethyl group attached to the fourth position of the morpholine ring.
2-(2-Chloroethyl)morpholine: A similar compound where the bromine atom is replaced by chlorine, often used in similar applications but with different reactivity.
Uniqueness: 2-(2-Bromoethyl)morpholine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with simpler morpholine derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C6H12BrNO |
|---|---|
Poids moléculaire |
194.07 g/mol |
Nom IUPAC |
2-(2-bromoethyl)morpholine |
InChI |
InChI=1S/C6H12BrNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 |
Clé InChI |
KHHDYDHETWAYPO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


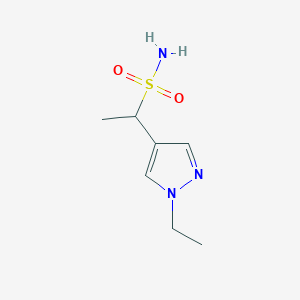
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
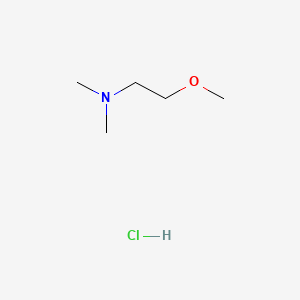
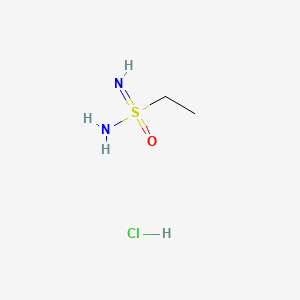
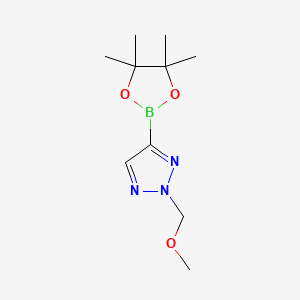
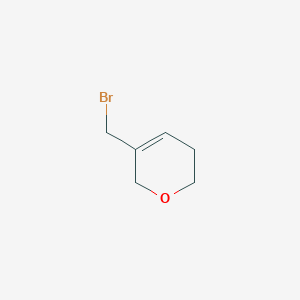

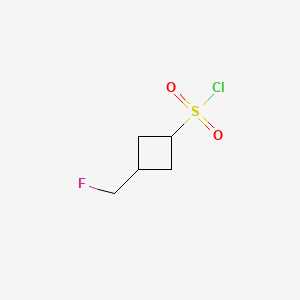
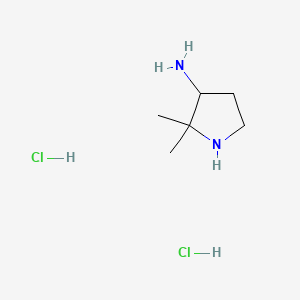
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
